Delanzomib

Content Navigation

Replacing IV-only bortezomib with delanzomib overcomes poor oral absorption and peripheral neuropathy limitations in rodent PK/PD models. As a reversible β5 proteasome inhibitor, it provides distinct time-dependent recovery profiles versus irreversible carfilzomib. • 39-54% oral bioavailability for baseline PK/PD modeling • Reversible boronic acid binding enables time-dependent cellular recovery assays • Solubility ≥2.17 mg/mL in DMSO/PEG300/Tween-80/saline for delivery optimization. Supplied with full QC documentation for immediate global dispatch.

CAS Number

Product Name

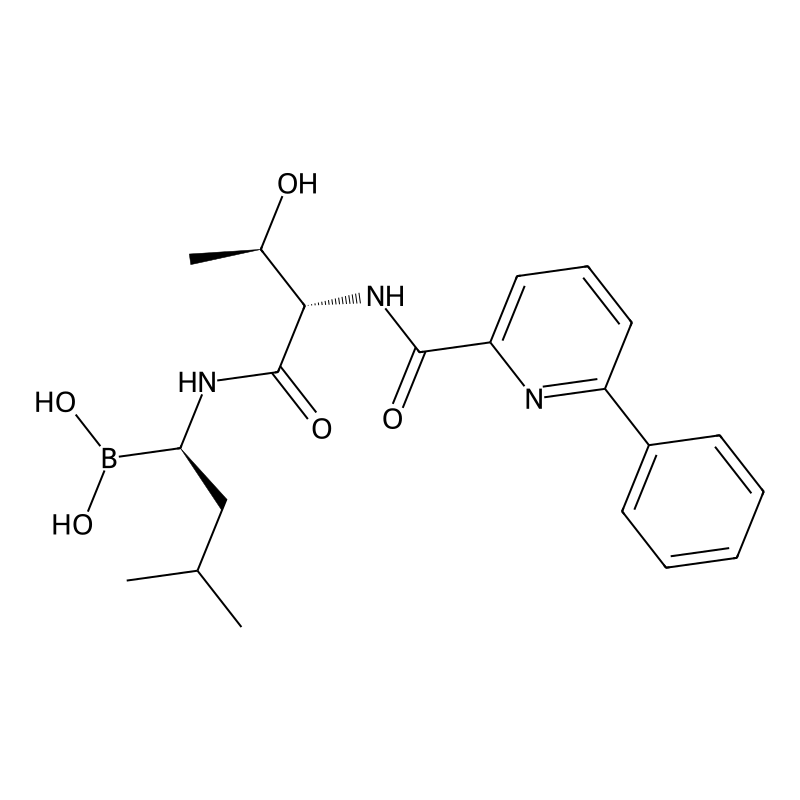

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Delanzomib (CAS: 847499-27-8), also known as CEP-18770, is a reversible, threonine-directed, boronic acid-based proteasome inhibitor that specifically targets the chymotrypsin-like (CT-L, β5) subunit of the 20S proteasome [1]. As an orally bioavailable analog to the first-in-class intravenous agent bortezomib, delanzomib provides a structurally defined pharmacophore that allows for both intravenous and oral formulation modeling . For procurement and assay design, it serves as a critical baseline material for evaluating time-dependent cellular recovery and systemic pharmacokinetics, offering distinct processing and cytotoxicity profiles compared to irreversible epoxyketone inhibitors like carfilzomib [1].

Substituting delanzomib with the benchmark bortezomib fails in assays requiring oral bioavailability modeling or when evaluating systemic toxicity profiles, as bortezomib exhibits poor gastrointestinal absorption and induces dose-limiting peripheral neuropathy [1]. Conversely, substituting with carfilzomib alters the fundamental inhibition mechanism from reversible boronic acid binding to irreversible epoxyketone binding, disrupting time-dependent recovery assays[2]. Delanzomib is specifically required when researchers need a reversible β5 inhibitor that demonstrates sustained tumoral proteasome inhibition with a favorable, quantifiable cytotoxicity profile toward normal human epithelial cells and bone marrow progenitors [1].

References

- [1] Piva, R., et al. 'CEP-18770: A novel, orally active proteasome inhibitor with a tumor-selective pharmacologic profile competitive with bortezomib.' Blood 111.5 (2008): 2765-2775.

- [2] Probing the Specificity and Activity Profiles of the Proteasome Inhibitors Bortezomib and Delanzomib. Molecular Pharmaceutics 9.5 (2012): 1351-1358.

In Vitro Proteasome Inhibition Potency (CT-L Activity)

In cell-free assays utilizing isolated human erythrocytes, delanzomib demonstrates an IC50 of 3.8 nM against the chymotrypsin-like (CT-L) proteasome activity, which is exactly equipotent to the benchmark bortezomib (IC50 = 3.8 nM) [1]. This identical baseline potency allows for direct cross-study comparability when transitioning from intravenous to oral models.

| Evidence Dimension | IC50 for chymotrypsin-like (CT-L) proteasome activity |

| Target Compound Data | 3.8 nM |

| Comparator Or Baseline | Bortezomib (3.8 nM) |

| Quantified Difference | Equipotent (0 nM difference) |

| Conditions | Isolated human erythrocytes / cell-free assay |

Allows researchers to seamlessly substitute delanzomib in established bortezomib-benchmarked assays while gaining oral bioavailability.

Sustained In Vivo Tumoral Target Engagement

When evaluated in preclinical multiple myeloma models, delanzomib achieved 60% tumoral proteasome inhibition, significantly outperforming bortezomib, which achieved only 32% inhibition under identical evaluation parameters [1]. This sustained target engagement reduces the frequency of dosing required in prolonged animal studies.

| Evidence Dimension | Tumoral proteasome inhibition extent |

| Target Compound Data | 60% inhibition |

| Comparator Or Baseline | Bortezomib (32% inhibition) |

| Quantified Difference | 28% greater tumoral proteasome inhibition |

| Conditions | Preclinical multiple myeloma xenograft models |

Justifies procurement for in vivo studies requiring prolonged pharmacodynamic effects without continuous dosing.

Preclinical Oral Bioavailability

Delanzomib exhibits an absolute oral bioavailability of 54% in rats and 39% in mice, whereas bortezomib is clinically and preclinically restricted to intravenous or subcutaneous routes due to negligible gastrointestinal absorption[1]. This quantitative shift enables the development of oral dosing regimens in rodent models.

| Evidence Dimension | Absolute oral bioavailability |

| Target Compound Data | 54% in rats, 39% in mice |

| Comparator Or Baseline | Bortezomib (Negligible oral absorption, IV/SC only) |

| Quantified Difference | Transition from non-viable oral absorption to 39-54% systemic exposure |

| Conditions | In vivo rodent pharmacokinetic modeling |

Essential for laboratories designing oral dosing regimens, eliminating the need for intravenous administration infrastructure.

Vehicle Formulation Compatibility for In Vivo Dosing

Delanzomib is highly processable in standard multi-component in vivo vehicles, achieving a clear solution at ≥ 2.17 mg/mL in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This contrasts with many unformulated or early-stage peptide boronic acids that are prone to precipitation or rapid degradation in standard aqueous vehicles.

| Evidence Dimension | Solubility in standard in vivo vehicle |

| Target Compound Data | ≥ 2.17 mg/mL (clear solution) |

| Comparator Or Baseline | Unstable peptide boronic acids (prone to precipitation) |

| Quantified Difference | Achieves stable, clear solution at >2 mg/mL in standard co-solvents |

| Conditions | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline at room temperature |

Ensures reliable, reproducible dosing solutions for preclinical pharmacology, minimizing handling losses and formulation failures.

Oral Pharmacokinetic Model Development

Utilizing delanzomib's 39-54% oral bioavailability to establish baseline pharmacokinetic and pharmacodynamic relationships for next-generation orally active proteasome inhibitors, effectively replacing IV-only bortezomib models in rodent studies [1].

Reversible Proteasome Inhibition Assays

Differentiating time-dependent cellular recovery profiles using delanzomib as a reversible boronic acid benchmark, as opposed to irreversible epoxyketones like carfilzomib, in high-throughput cell-based screening [2].

Tumor-Selective Cytotoxicity Screening

Employing delanzomib as a control compound in assays requiring high tumoral proteasome inhibition (e.g., 60% target engagement) while maintaining a quantifiable, reduced off-target toxicity profile toward normal human epithelial cells and bone marrow progenitors [3].

In Vivo Formulation and Delivery Testing

Using delanzomib's validated solubility profile (≥ 2.17 mg/mL in DMSO/PEG300/Tween-80/Saline mixtures) as a reference standard for optimizing the delivery vehicles and processability of novel lipophilic boronic acid therapeutics .

References

- [1] Next-generation proteasome inhibitors for cancer therapy. Translational Research 162.2 (2013): 126-141.

- [2] Piva, R., et al. 'CEP-18770: A novel, orally active proteasome inhibitor with a tumor-selective pharmacologic profile competitive with bortezomib.' Blood 111.5 (2008): 2765-2775.

- [3] Probing the Specificity and Activity Profiles of the Proteasome Inhibitors Bortezomib and Delanzomib. Molecular Pharmaceutics 9.5 (2012): 1351-1358.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Threonine peptidases [EC:3.4.25.-]

PSMB5 [HSA:5693] [KO:K02737]

Other CAS

Wikipedia

2. Genin, E.; Reboud-Ravaux, M.; Vidal, J. Proteasome inhibitors: recent advances and new perspectives in medicinal chemistry. Current Topics in Medicinal Chemistry (Sharjah, United Arab Emirates) (2010), 10(3), 232-256. CODEN: CTMCCL ISSN:1568-0266. CAN 152:516315 AN 2010:423458

3. Sanchez, Eric; Li, Mingjie; Steinberg, Jeffrey A.; Wang, Cathy; Shen, Jing; Bonavida, Benjamin; Li, Zhi-Wei; Chen, Haiming; Berenson, James R. The proteasome inhibitor CEP-18770 enhances the anti-myeloma activity of bortezomib and melphalan. British Journal of Haematology (2010), 148(4), 569-581. CODEN: BJHEAL ISSN:0007-1048. AN 2010:353952

4. Dick, Lawrence R.; Fleming, Paul E. \Building on bortezomib: second-generation proteasome inhibitors as anti-cancer therapy. Drug Discovery Today (2010), 15(5/6), 243-249. CODEN: DDTOFS ISSN:1359-6446. AN 2010:318415

5. Ruggeri, Bruce; Miknyoczki, Sheila; Dorsey, Bruce; Hui, Ai-Min. The development and pharmacology of proteasome inhibitors for the management and treatment of cancer. Advances in Pharmacology (San Diego, CA, United States) (2009), 57(Contemporary Aspects of Biomedical Research: Drug Discovery), 91-135. CODEN: ADPHEL ISSN:1054-3589. AN 2010:62762

6. Chen-Kiang, Selina; Di Liberto, Maurizio; Huang, Xiangao. Targeting CDK4 and CDK6 kinases or genes thereof in cancer therapy for sensitizing drug-resistant tumors. PCT Int. Appl. (2009), 149pp. CODEN: PIXXD2 WO 2009061345 A2 20090514 CAN 150:531264 AN 2009:586623

7. Rickles, Richard; Lee, Margaret S. Use of adenosine A2A receptor agonists and phosphodiesterase (PDE) inhibitors for the treatment of B-cell proliferative disorders, and combinations with other agents. PCT Int. Appl. (2009), 70 pp. CODEN: PIXXD2 WO 2009011893 A2 20090122 CAN 150:160095 AN 2009:86451

8. Rickles, Richard; Pierce, Laura; Lee, Margaret S. Combinations for the treatment of B-cell proliferative disorders. PCT Int. Appl. (2009), 79pp. CODEN: PIXXD2 WO 2009011897 A1 20090122 CAN 150:160094 AN 2009:83374

9. Hoveyda, Hamid; Fraser, Graeme L.; Benakli, Kamel; Beauchemin, Sophie; Brassard, Martin; Drutz, David; Marsault, Eric; Ouellet, Luc; Peterson, Mark L.; Wang, Zhigang. Preparation and methods of using macrocyclic modulators of the ghrelin receptor. U.S. Pat. Appl. Publ. (2008), 178pp. CODEN: USXXCO US 2008194672 A1 20080814 CAN 149:288945 AN 2008:975261

10. Piva, Roberto; Ruggeri, Bruce; Williams, Michael; Costa, Giulia; Tamagno, Ilaria; Ferrero, Dario; Giai, Valentina; Coscia, Marta; Peola, Silvia; Massaia, Massimo; Pezzoni, Gabriella; Allievi, Cecilia; Pescalli, Nicoletta; Cassin, Mara; di Giovine, Stefano; Nicoli, Paola; de Feudis, Paola; Strepponi, Ivan; Roato, Ilaria; Ferracini, Riccardo; Bussolati, Benedetta; Camussi, Giovanni; Jones-Bolin, Susan; Hunter, Kathryn; Zhao, Hugh; Neri, Antonino; Palumbo, Antonio; Berkers, Celia; Ovaa, Huib; Bernareggi, Alberto; Inghirami, Giorgio. CEP-18770: a novel, orally active proteasome inhibitor with a tumor-selective pharmacologic profile competitive with bortezomib. Blood (2008), 111(5), 2765-2775. CODEN: BLOOAW ISSN:0006-4971. CAN 149:486154 AN 2008:292777

Explore Compound Types